molecular formula C8H15NO3 B15271916 2-(4-Aminooxepan-4-yl)acetic acid

2-(4-Aminooxepan-4-yl)acetic acid

Cat. No.: B15271916
M. Wt: 173.21 g/mol
InChI Key: IAIFRTBIMWTFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminooxepan-4-yl)acetic acid is a chemical compound with the molecular formula C8H15NO3 It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an amino group attached to the fourth carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminooxepan-4-yl)acetic acid typically involves the formation of the oxepane ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst to form the oxepane ring. The amino group can then be introduced through nucleophilic substitution reactions, and the acetic acid group can be added via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminooxepan-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxepane ring .

Scientific Research Applications

2-(4-Aminooxepan-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminooxepan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxepane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminooxepan-4-yl)acetic acid is unique due to the presence of the oxepane ring and the specific positioning of the amino and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(4-aminooxepan-4-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c9-8(6-7(10)11)2-1-4-12-5-3-8/h1-6,9H2,(H,10,11)

InChI Key

IAIFRTBIMWTFEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)(CC(=O)O)N

Origin of Product

United States

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